molecular formula C4H3Cl2NO2 B1367112 Methyl 2,2-dichloro-2-cyanoacetate CAS No. 25761-68-6

Methyl 2,2-dichloro-2-cyanoacetate

Cat. No. B1367112
CAS RN: 25761-68-6
M. Wt: 167.97 g/mol
InChI Key: HNNGARZGMDAFAF-UHFFFAOYSA-N
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Description

“Methyl 2,2-dichloro-2-cyanoacetate” is a chemical compound with the molecular formula C4H3Cl2NO2 . It is a liquid substance with a molecular weight of 167.98 .


Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dichloro-2-cyanoacetate” can be represented by the InChI code 1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 . The compound has a molecular weight of 167.97 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2,2-dichloro-2-cyanoacetate” is a liquid with a boiling point of 67°C at 2mm Hg . It has a molecular weight of 167.98 . The compound has a topological polar surface area of 50.1 Ų .

Scientific Research Applications

Application 1: Synthesis of Pyran Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of novel pyran derivatives based on 8-hydroxyquinoline . These derivatives are known for their extensive applications in the field of analytical chemistry and separation techniques . Their complexes with transition metals also exhibit antibacterial and antifungal activity .
  • Methods of Application or Experimental Procedures : The preparation of pyranoquinoline derivatives consists in reacting equimolar amounts of 8-hydroxyquinoline, 4-alkylbenzaldehyde, and methyl-2-cyanoacetate in pure ethanol in the presence of calcium bicarbonate under magnetic stirring during 24 hours .
  • Results or Outcomes : The synthesized compounds were evaluated in vitro as antimicrobial agents against Gram-positive and Gram-negative bacterial strains . The preliminary screening results showed that all the tested compounds have a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains compared to the standard antibiotic (penicillin G) .

Application 2: Synthesis of Cyanoacetamide Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate can be used in the synthesis of cyanoacetamide derivatives . These derivatives are known for their extensive applications in the field of medicinal chemistry due to their biological activities .
  • Methods of Application or Experimental Procedures : The preparation of cyanoacetamide derivatives involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield the desired products .
  • Results or Outcomes : The synthesized compounds are used in various fields of research, including medicinal chemistry .

Application 3: Proteomics Research

  • Scientific Field : Proteomics
  • Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Application 4: Synthesis of Other Chemicals

  • Scientific Field : Chemical Synthesis
  • Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of other chemicals . It’s a versatile reagent that can be used to produce a wide range of chemical compounds .

Application 5: Proteomics Research

  • Scientific Field : Proteomics
  • Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Safety And Hazards

The safety information for “Methyl 2,2-dichloro-2-cyanoacetate” includes several hazard statements: H302, H312, and H332 . Precautionary measures include avoiding release into the environment and taking measures against static discharges .

properties

IUPAC Name

methyl 2,2-dichloro-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGARZGMDAFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502078
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dichloro-2-cyanoacetate

CAS RN

25761-68-6
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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